molecular formula C6H9BO3 B7971635 Phenylboronic acid hydrate

Phenylboronic acid hydrate

Cat. No.: B7971635
M. Wt: 139.95 g/mol
InChI Key: KFRHUGNVGASGEY-UHFFFAOYSA-N
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Description

Phenylboronic acid hydrate, also known as benzeneboronic acid hydrate, is a boronic acid derivative containing a phenyl group attached to a boron atom, which is further bonded to two hydroxyl groups. This compound is commonly used in organic synthesis due to its stability and reactivity. It appears as a white to yellow powder and is known for its mild Lewis acid properties, making it an essential reagent in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylboronic acid hydrate can be synthesized through several methods. One of the most common synthetic routes involves the reaction of phenylmagnesium bromide with trimethyl borate to form phenylboronic acid ester, which is then hydrolyzed to yield this compound . The reactions are as follows:

    Formation of Phenylboronic Acid Ester: [ \text{PhMgBr} + \text{B(OMe)}_3 \rightarrow \text{PhB(OMe)}_2 + \text{MeOMgBr} ]

    Hydrolysis to this compound: [ \text{PhB(OMe)}_2 + \text{H}_2\text{O} \rightarrow \text{PhB(OH)}_2 + \text{MeOH} ]

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions ensures high yield and purity of the product. Additionally, electrophilic borates can be used to trap phenylmetal intermediates from phenyl halides or directed ortho-metalation .

Chemical Reactions Analysis

Types of Reactions: Phenylboronic acid hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products:

Scientific Research Applications

Phenylboronic acid hydrate has a wide range of applications in scientific research:

Mechanism of Action

Phenylboronic acid hydrate exerts its effects through its ability to form reversible covalent bonds with diols. This property allows it to interact with various biomolecules, such as sugars and glycoproteins. The boron atom in this compound is sp2-hybridized and contains an empty p-orbital, which facilitates the formation of these covalent bonds . Additionally, it can inhibit enzymes like carbonic anhydrase by binding to their active sites .

Comparison with Similar Compounds

Phenylboronic acid hydrate is unique due to its specific reactivity and stability. Similar compounds include:

    Methylboronic acid: Contains a methyl group instead of a phenyl group.

    Vinylboronic acid: Contains a vinyl group.

    2-Aminophenylboronic acid: Contains an amino group attached to the phenyl ring.

Uniqueness: this compound’s ability to form stable, reversible covalent bonds with diols makes it particularly useful in sensing and drug delivery applications. Its stability and reactivity in cross-coupling reactions also make it a valuable reagent in organic synthesis .

Properties

IUPAC Name

phenylboronic acid;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BO2.H2O/c8-7(9)6-4-2-1-3-5-6;/h1-5,8-9H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRHUGNVGASGEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=C1)(O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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